alpha-D-Mannose

Enzymology Carbohydrate Metabolism Hexokinase/Glucokinase Assays

Problem: Procuring undefined 'D-Mannose' introduces anomer variability, yielding non-reproducible kinetic data and confounding lectin-binding or metabolic assay results. Agitate: The α- and β-anomers differ significantly in glucokinase substrate affinity (S0.5: 12 mM vs. 19 mM) and insulin secretagogue potency, making anomeric purity essential. Solution: Our alpha-D-Mannose (CAS 101357-35-1) is a crystallographically validated α-anomer with guaranteed anomeric purity. Eliminate mutarotation uncertainty and achieve consistent, quantifiable results in glycobiology and enzyme research.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 101357-35-1
Cat. No. B033769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Mannose
CAS101357-35-1
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-PQMKYFCFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility713.0 mg/mL at 17 °C

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Mannose Procurement and Differentiation Guide


Alpha-D-Mannose (CAS 101357-35-1), the α-anomer of D-mannopyranose, is a fundamental aldohexose sugar and a C-2 epimer of glucose . It is defined by its α-configuration at the anomeric center, which dictates its unique stereochemical and biochemical properties, distinguishing it from its β-anomer and generic D-mannose mixtures [1]. As an epitope and critical component in glycosylation pathways, it is extensively utilized in glycobiology, metabolic research, and as a substrate or inhibitor in enzymatic assays .

Why Generic D-Mannose Fails in Precision Research


Procurement of undefined 'D-Mannose' introduces significant experimental variability and compromises data integrity. In aqueous solutions, pure anomers undergo mutarotation, leading to an equilibrium mixture where the α-anomer is thermodynamically favored by 1,900 ± 80 J mol⁻¹ over the β-anomer at 25°C [1]. However, this equilibrium is time- and condition-dependent, meaning the exact α/β ratio at the moment of use is unknown and unstable. Critically, the α- and β-anomers exhibit profound differences in biological activity: they differ in enzyme substrate affinity (e.g., glucokinase S0.5: 12 mM for α- vs. 19 mM for β-) [2], cellular uptake kinetics [3], and potency in stimulating physiological responses like insulin release [4]. Therefore, to ensure reproducible results, precise quantification, and valid interpretation of experiments involving mannose-binding proteins, lectins, or metabolic pathways, a source of defined, pure alpha-D-Mannose is an essential and non-negotiable requirement.

Alpha-D-Mannose Differentiation Evidence


Glucokinase Affinity: Alpha- vs. Beta-Anomer

In phosphorylation assays with purified glucokinase, alpha-D-mannose demonstrates a significantly higher affinity compared to its beta-anomer [1]. This is quantified by the substrate concentration at half-maximal velocity (S0.5). The S0.5 for alpha-D-mannose is 12 mM, whereas for beta-D-mannose, it is 19 mM, representing a 1.58-fold higher affinity for the alpha-anomer. This kinetic difference is critical for accurately modeling metabolic flux and for developing glucokinase-based assays.

Enzymology Carbohydrate Metabolism Hexokinase/Glucokinase Assays

Insulin Secretion: Alpha-Anomer vs. Mixture

In isolated perfused rat pancreas models, alpha-D-mannose at a concentration of 2 mg/mL was significantly more effective at stimulating insulin release than an equilibrated D-mannose solution containing both anomers [1]. While the study provides a qualitative significance statement, the clear differential physiological outcome underscores the α-anomer's unique interaction with the proposed stereospecific glucoreceptor on pancreatic β-cells. The use of a defined α-anomer is essential for reproducing these specific insulinotropic effects.

Pancreatic Islet Physiology Insulin Secretion Metabolic Signaling

Mannose Receptor Recognition by Alpha-Oligomers

Studies on the human mannose receptor (HMR) reveal that while monomeric D-mannose has a certain inhibitory potency, oligomers containing α-1-3- and α-1-6-linked mannose residues are significantly more potent inhibitors of receptor binding [1]. The inhibitory potency increases by two orders of magnitude when moving from monomeric mannose to linear α-linked oligomers. This demonstrates that the specific α-anomeric linkage is a critical structural determinant for high-affinity recognition by the mannose receptor, which is a key target in drug delivery and immunology research.

Lectin Biology Glycobiology Receptor-Ligand Interactions

Yeast Transport Prefers Alpha-Anomer

The constitutive monosaccharide transport system in baker's yeast (Saccharomyces cerevisiae) exhibits a clear preference for α-anomers of D-glucose, D-mannose, and D-xylose over their corresponding β-anomers [1]. This stereospecificity results in the preferential uptake of the α-anomer from a mixture. The study confirms that the transport system has a higher affinity for the α-anomer, directly impacting the rate of intracellular accumulation and subsequent metabolism.

Membrane Transport Microbial Physiology Cellular Uptake Assays

FimH Antagonist Reference: Methyl Alpha-Mannoside

In the development of FimH antagonists to prevent E. coli adhesion, methyl α-D-mannopyranoside serves as a crucial reference compound with a defined IC50 of 5.6 ± 0.5 µM in competitive binding assays [1]. This baseline activity is essential for calculating the relative inhibitory potency (RIP) of novel, more potent synthetic mannosides. For instance, the first-generation antagonist n-heptyl α-D-mannoside exhibits an IC50 of 0.064 ± 0.02 µM, demonstrating an approximately 87.5-fold improvement in potency over the methyl α-D-mannoside reference [1].

Anti-Adhesion Therapy Bacterial Pathogenesis UTI Research

Alpha-D-Mannose Validated Applications


Enzymology and Metabolic Flux Analysis

Researchers investigating carbohydrate metabolism, particularly the glucokinase pathway, require pure alpha-D-mannose to accurately determine kinetic parameters [1]. The significant difference in S0.5 values (12 mM for α- vs. 19 mM for β-) means that using an undefined anomeric mixture would yield variable and non-reproducible kinetic data, confounding metabolic models. Pure α-D-mannose is essential for precise enzyme characterization and flux analysis [1].

FimH Antagonist Drug Discovery Standard

In the development of novel therapeutics for urinary tract infections (UTIs), methyl α-D-mannopyranoside is the established reference compound for FimH binding assays [1]. Its well-defined IC50 of 5.6 ± 0.5 µM provides a benchmark for calculating relative inhibitory potencies (RIP) of new chemical entities [1]. Procurement of this specific α-mannoside is a prerequisite for generating comparative data in any FimH antagonist screening program [1].

Stereospecific Cellular Uptake Studies

Experiments focused on lectin binding, cell surface receptor interactions (e.g., human mannose receptor), or facilitated transport systems demand a defined α-anomer [1][2]. As demonstrated by the preferential uptake of the α-anomer in yeast and the distinct recognition patterns of the mannose receptor, the anomeric configuration is a primary determinant of biological activity. Using a defined α-D-mannose eliminates the variable of anomer composition, ensuring that observed biological effects are correctly attributed to the α-specific interaction [1][2].

Islet Physiology and Insulin Secretion

To replicate and build upon foundational findings that the α-anomer of D-mannose is a more potent insulin secretagogue than equilibrated mixtures, a pure alpha-D-mannose source is required [1]. This enables researchers to study the stereospecific glucoreceptor hypothesis without the confounding influence of the β-anomer, which exhibits distinct and less potent biological activity in this context [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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